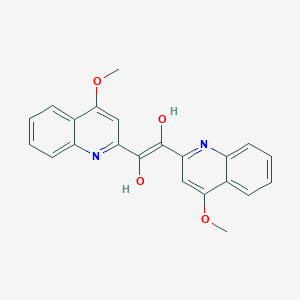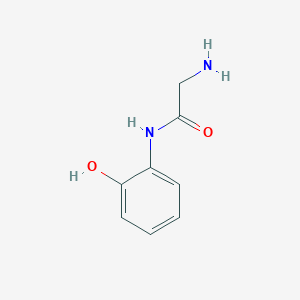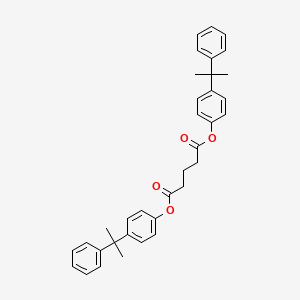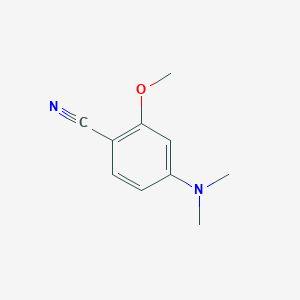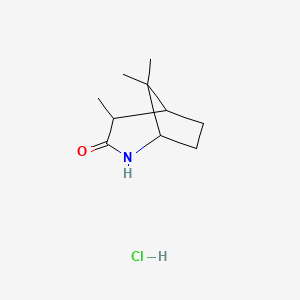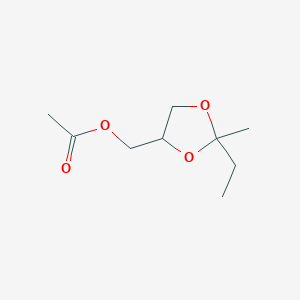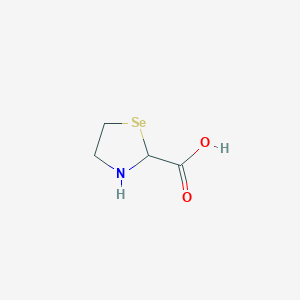
1,3-Selenazolidine-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Selenazolidine-2-carboxylic acid: is an organoselenium compound that features a five-membered ring containing selenium, nitrogen, and a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3-Selenazolidine-2-carboxylic acid can be synthesized through several methods. One common approach involves the reaction of selenourea with α-halo acids under basic conditions. The reaction proceeds through the formation of an intermediate selenazolidine ring, which is subsequently hydrolyzed to yield the desired carboxylic acid.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove impurities and obtain the final product.
Chemical Reactions Analysis
Types of Reactions
1,3-Selenazolidine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The selenium atom can be oxidized to form selenoxide or selenone derivatives.
Reduction: Reduction of the carboxylic acid group can yield the corresponding alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the selenium or nitrogen atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like amines or thiols can be employed under mild conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Selenoxide or selenone derivatives.
Reduction: Corresponding alcohols.
Substitution: Various substituted selenazolidine derivatives.
Scientific Research Applications
1,3-Selenazolidine-2-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organoselenium compounds.
Biology: Investigated for its potential antioxidant properties and ability to modulate biological pathways.
Medicine: Explored for its potential therapeutic effects, including anticancer and anti-inflammatory activities.
Industry: Utilized in the development of novel materials and catalysts.
Mechanism of Action
The mechanism of action of 1,3-selenazolidine-2-carboxylic acid involves its interaction with various molecular targets and pathways:
Antioxidant Activity: The selenium atom can participate in redox reactions, neutralizing reactive oxygen species (ROS) and protecting cells from oxidative damage.
Enzyme Modulation: The compound can modulate the activity of enzymes involved in redox homeostasis and cellular signaling pathways.
Gene Expression: It may influence the expression of genes related to oxidative stress and inflammation.
Comparison with Similar Compounds
1,3-Selenazolidine-2-carboxylic acid can be compared with other similar compounds, such as:
Selenocysteine: An amino acid containing selenium, known for its role in redox biology and enzyme function.
Selenomethionine: Another selenium-containing amino acid, used as a dietary supplement and in cancer research.
Selenazolidine-4-carboxylic acid:
Uniqueness: : this compound is unique due to its specific ring structure and the presence of both selenium and a carboxylic acid group, which confer distinct chemical reactivity and biological activity.
Properties
CAS No. |
71569-93-2 |
|---|---|
Molecular Formula |
C4H7NO2Se |
Molecular Weight |
180.07 g/mol |
IUPAC Name |
1,3-selenazolidine-2-carboxylic acid |
InChI |
InChI=1S/C4H7NO2Se/c6-4(7)3-5-1-2-8-3/h3,5H,1-2H2,(H,6,7) |
InChI Key |
ODDSNSRCLNQJKF-UHFFFAOYSA-N |
Canonical SMILES |
C1C[Se]C(N1)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![5-Methyl-2-([1,2,4]triazolo[4,3-a]quinolin-1-yl)aniline](/img/structure/B14479399.png)
silane](/img/structure/B14479404.png)
